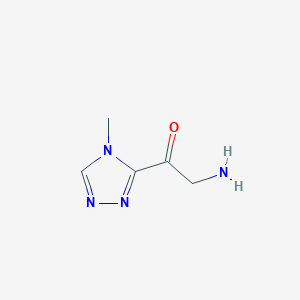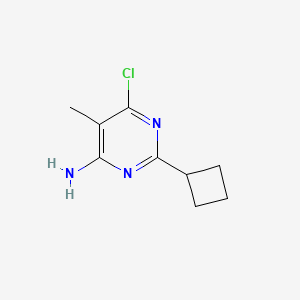
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyrimidine: A simpler pyrimidine derivative with similar chemical properties.
6-Chloro-2-methylpyrimidin-4-amine: Another halogenated pyrimidine with a different substitution pattern.
Uniqueness
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C9H12ClN3 |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
6-chloro-2-cyclobutyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c1-5-7(10)12-9(13-8(5)11)6-3-2-4-6/h6H,2-4H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
NVHKMNFIUILBTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1Cl)C2CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
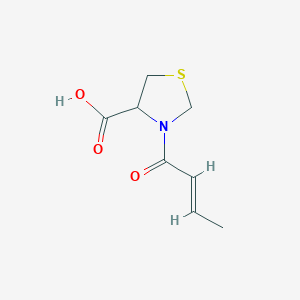
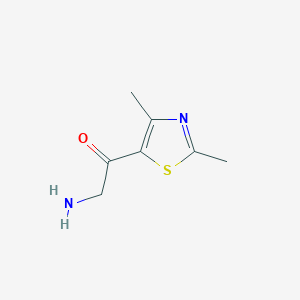
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
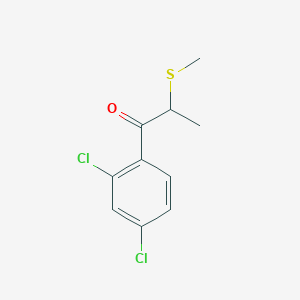


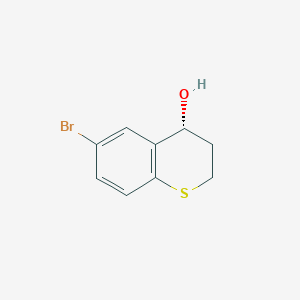
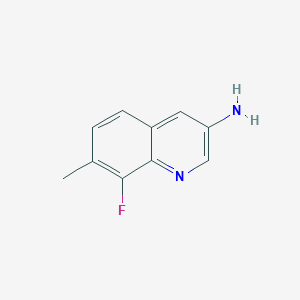
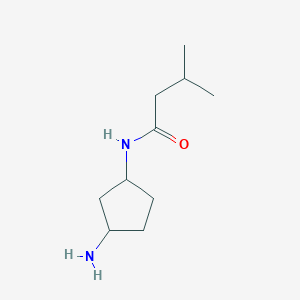
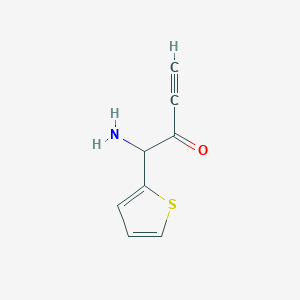
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
